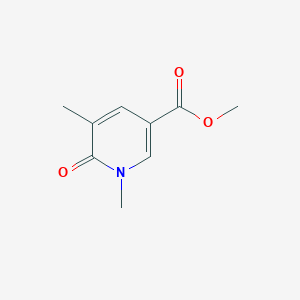
Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1660118-40-0 . It has a molecular weight of 181.19 and its IUPAC name is methyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate . The compound is also known by its InChI Code: 1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11NO3 . It consists of a pyridine ring with two methyl groups at the 1 and 5 positions, a carboxylate group at the 3 position, and an oxo group at the 6 position .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- Synthesis of Novel Compounds : MDMOPC serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in reactions to revise the structures of previously synthesized products, indicating its role in the development of new synthetic methodologies (Srikrishna, Sridharan, & Prasad, 2010).
- Development of Antimicrobial Agents : Research has focused on synthesizing novel derivatives of MDMOPC to evaluate their antimicrobial activities. A study synthesized a series of novel compounds based on MDMOPC and assessed their in vitro antimicrobial activities, revealing the potential for these compounds to act as significant antimicrobial agents (Hublikar et al., 2019).
Medicinal Chemistry
- Enantioselective Synthesis : MDMOPC derivatives have been utilized in the enantioselective synthesis of pharmaceutical intermediates, demonstrating the compound's utility in producing chiral molecules with potential therapeutic applications. One study explored the effect of acyl chain length and branching on the enantioselectivity of enzymatic reactions involving derivatives of MDMOPC (Sobolev et al., 2002).
Drug Precursor and Ligand Development
- Precursor for Drug Development : The structural versatility of MDMOPC allows its use as a precursor in the synthesis of potential drug candidates. It is instrumental in generating diverse molecular architectures that are essential for discovering new therapeutic agents. For example, derivatives of MDMOPC have been synthesized as potential intermediates for the development of camptothecin, a potent anticancer compound (Kametani, Takeda, Satoh, & Takano, 1973).
Propiedades
IUPAC Name |
methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGFHYJNWMMPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
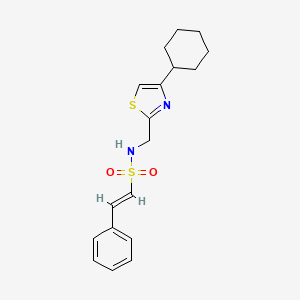
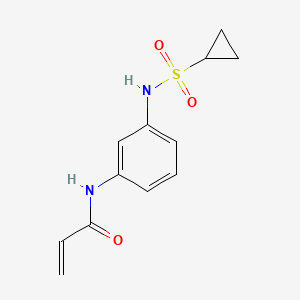
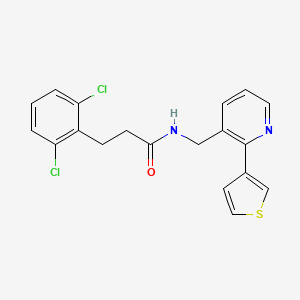
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)
![N-propyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2812541.png)
![2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2812543.png)
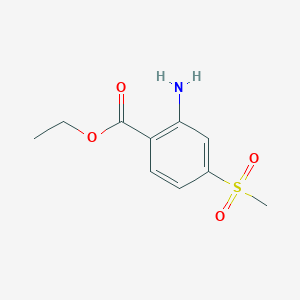
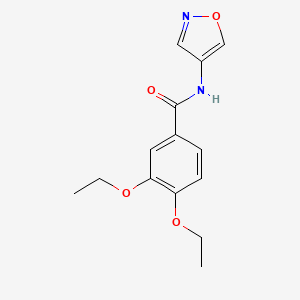
![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)
![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)
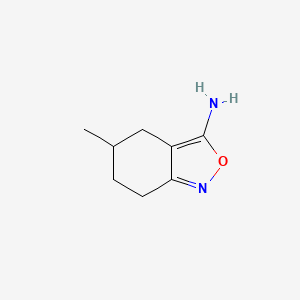
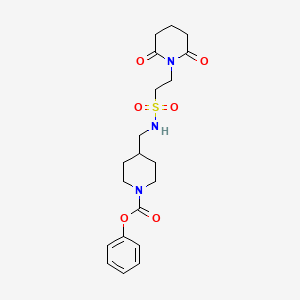
![N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2812556.png)
